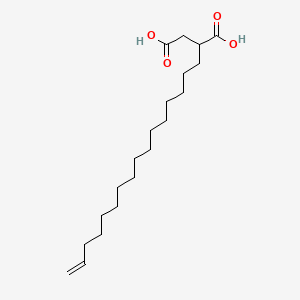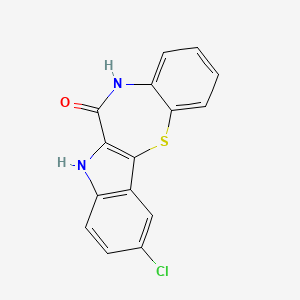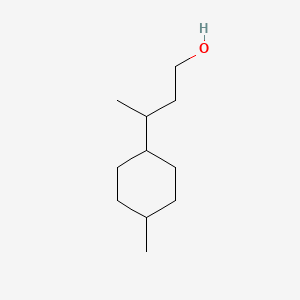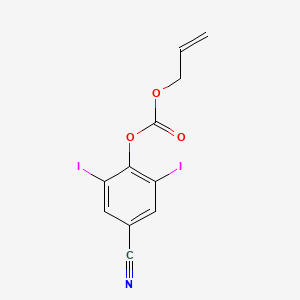
Einecs 265-965-4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hydrotreated Middle Distillate is typically produced through the hydrotreating process. This involves treating middle distillates, such as straight-run middle distillates, with hydrogen in the presence of a catalyst at high temperatures and pressures. The hydrotreating process removes impurities such as sulfur, nitrogen, and aromatics, resulting in a cleaner and more stable product .
Industrial Production Methods
In industrial settings, Hydrotreated Middle Distillate is produced in large-scale refineries. The process involves the following steps:
Feedstock Preparation: Middle distillates are pre-treated to remove contaminants.
Hydrotreating: The feedstock is mixed with hydrogen and passed over a catalyst bed at high temperatures (300-400°C) and pressures (30-130 bar).
Separation: The treated product is separated from hydrogen and other gases.
Distillation: The final product is distilled to obtain the desired fractions.
Analyse Des Réactions Chimiques
Types of Reactions
Hydrotreated Middle Distillate primarily undergoes the following types of reactions:
Oxidation: Exposure to oxygen can lead to the formation of peroxides and other oxidation products.
Reduction: In the presence of reducing agents, certain impurities can be further reduced.
Substitution: Certain chemical groups in the compound can be substituted with other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Oxygen or air, often at elevated temperatures.
Reduction: Hydrogen or other reducing agents, typically in the presence of a catalyst.
Substitution: Various reagents depending on the desired substitution, often requiring specific catalysts and conditions.
Major Products Formed
Oxidation: Peroxides, alcohols, and acids.
Reduction: Hydrocarbons with fewer impurities.
Substitution: Modified hydrocarbons with different functional groups.
Applications De Recherche Scientifique
Hydrotreated Middle Distillate has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and reagent in various chemical reactions.
Biology: Studied for its effects on biological systems and potential toxicity.
Medicine: Investigated for its potential use in pharmaceutical formulations.
Industry: Widely used in the production of fuels, lubricants, and other industrial products.
Mécanisme D'action
The primary mechanism of action of Hydrotreated Middle Distillate involves its interaction with various molecular targets and pathways. In biological systems, it can affect cellular membranes and metabolic pathways, leading to changes in cell function and viability. The compound’s hydrophobic nature allows it to interact with lipid membranes, potentially disrupting their structure and function .
Comparaison Avec Des Composés Similaires
Hydrotreated Middle Distillate can be compared with other similar compounds, such as:
Straight-Run Middle Distillate: Contains higher levels of impurities and aromatics.
Hydrocracked Middle Distillate: Produced through a different refining process, resulting in different chemical properties.
Catalytically Cracked Middle Distillate: Contains different types of hydrocarbons due to the cracking process.
Conclusion
Hydrotreated Middle Distillate (Einecs 265-965-4) is a versatile compound with significant industrial and scientific applications. Its unique properties and production methods make it an important component in various chemical processes and products.
Propriétés
Numéro CAS |
65886-46-6 |
|---|---|
Formule moléculaire |
C6H6O.C3H9N C9H15NO |
Poids moléculaire |
153.22 g/mol |
Nom IUPAC |
N,N-dimethylmethanamine;phenol |
InChI |
InChI=1S/C6H6O.C3H9N/c7-6-4-2-1-3-5-6;1-4(2)3/h1-5,7H;1-3H3 |
Clé InChI |
YLKXGVSMBYZCSB-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C.C1=CC=C(C=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1,1,2,3,3-Pentafluoro-3-[(trifluorovinyl)oxy]propene](/img/structure/B12664903.png)







![2,2'-[Butylidenebis(oxymethylene)]bisfuran](/img/structure/B12664950.png)


